3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide
Description
The compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide (hereafter referred to as Compound A) is a structurally complex molecule featuring:
- A p-tolyl (4-methylphenyl) substituent, which may enhance lipophilicity and membrane permeability.
- A hydroxy group at position 3, offering hydrogen-bonding capabilities.
- A bromide counterion, influencing solubility and ionic characteristics .
Commercial availability of Compound A is confirmed by multiple suppliers, including Nanjing FineTech Chemical Co., Ltd, indicating its relevance in research and industrial applications .
Propriétés
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N2O3.BrH/c1-17-6-9-19(10-7-17)24-16-23(26,25-12-4-2-3-5-22(24)25)18-8-11-20-21(15-18)28-14-13-27-20;/h6-11,15,26H,2-5,12-14,16H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSSUHVGAGYHMT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC([N+]3=C2CCCCC3)(C4=CC5=C(C=C4)OCCO5)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural Features
Key Observations :
- Core Heterocycles : Compound A’s imidazo-azepinium core distinguishes it from smaller imidazo-pyridine (5-membered) or imidazo-thiazolium (6-membered) systems . Larger rings like diazepines (8-membered) in FR-III-40 may confer conformational flexibility .
- Halogenated substituents (e.g., bromo in FR-III-40) are common in bioactive molecules due to their steric and electronic effects .
Bioactivity and Pharmacological Potential
- Dihydrobenzo Dioxin Derivatives: The triazolone analog () and triazinone compound () suggest that this moiety may enhance binding to oxidoreductases or kinases, common in plant-derived bioactive molecules .
- Clustering by Bioactivity : indicates that structurally similar compounds (e.g., shared imidazole cores) cluster in bioactivity profiles, implying Compound A may share modes of action with its analogs .
Q & A
Q. What are the critical steps and conditions for synthesizing this compound with optimal yield?
The synthesis involves multi-step organic reactions, starting with precursors that form the imidazo[1,2-a]azepinium core and the dihydrobenzo[b][1,4]dioxin moiety. Key steps include:
- Cyclization reactions to form the fused heterocyclic system.
- Quaternization to introduce the positively charged nitrogen atom.
- Solvent selection : Polar aprotic solvents like DMF or DMSO are often used to enhance reaction efficiency.
- Catalysts : Acidic or basic catalysts may be employed depending on the reaction stage. Yield optimization requires precise temperature control (e.g., reflux conditions) and purification via column chromatography .
Q. Which spectroscopic and analytical methods are most effective for structural confirmation?
A combination of techniques is essential:
- NMR spectroscopy : H and C NMR (in DMSO-d) to verify proton environments and carbon frameworks.
- Mass spectrometry : HRMS (e.g., ESI-MS) to confirm molecular weight and fragmentation patterns.
- IR spectroscopy : Identification of functional groups like hydroxyl (-OH) and aromatic C-H stretches.
- Elemental analysis : To validate purity and stoichiometry .
Q. How should researchers assess the compound’s stability under laboratory storage conditions?
Stability studies should include:
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Light sensitivity : Storage in amber vials under inert atmospheres (N or Ar).
- Hygroscopicity : Monitoring via dynamic vapor sorption (DVS) to assess moisture uptake. Regular HPLC or TLC analysis is recommended to detect degradation products .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways for derivative synthesis?
Quantum chemical calculations (e.g., DFT) can model reaction mechanisms, such as:
- Transition state analysis for cyclization steps.
- Solvent effects using continuum solvation models (e.g., COSMO-RS). Machine learning tools can prioritize reaction conditions (e.g., temperature, solvent) based on historical data, reducing trial-and-error experimentation .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological approaches include:
- Dose-response validation : Repeating assays with standardized concentrations (e.g., IC determination).
- Off-target screening : Using proteomics or transcriptomics to identify unintended interactions.
- Structural analogs : Synthesizing derivatives to isolate the pharmacophore responsible for activity .
Q. What reactor designs improve scalability for multi-step syntheses?
Advanced reactor setups for this compound may involve:
- Flow chemistry systems : To enhance heat/mass transfer and reduce side reactions.
- Membrane reactors : For in-situ separation of intermediates.
- Microreactors : For precise control of exothermic steps. Computational fluid dynamics (CFD) simulations can optimize mixing and residence times .
Q. How can the imidazo[1,2-a]azepinium core be modified to enhance pharmacological properties?
Targeted modifications include:
- Functional group substitution : Replacing the p-tolyl group with electron-withdrawing groups to modulate solubility.
- Ring expansion : Synthesizing azepine analogs to alter binding kinetics.
- Prodrug strategies : Introducing hydrolyzable groups (e.g., esters) for controlled release. Reaction progress should be monitored via LC-MS to track byproduct formation .
Data Contradiction Analysis
Q. How should discrepancies between theoretical and experimental molecular weights be addressed?
- Instrument calibration : Validate HRMS accuracy using certified reference standards.
- Isotopic pattern analysis : Confirm the presence of bromine (isotopic signature Br/Br).
- Sample purity : Re-purify the compound via recrystallization or preparative HPLC .
Q. What experimental controls are critical when evaluating the compound’s reactivity?
- Blank reactions : To rule out solvent or catalyst interference.
- Kinetic profiling : Time-resolved NMR or UV-Vis spectroscopy to track intermediate formation.
- Competitive experiments : Compare reactivity with structurally similar compounds to identify regioselectivity .
Methodological Recommendations
Q. Which in silico tools are suitable for predicting biological target interactions?
- Molecular docking : Software like AutoDock Vina to simulate binding to receptors (e.g., GPCRs or kinases).
- Pharmacophore modeling : To align structural features with known active compounds.
- ADMET prediction : Tools like SwissADME to estimate bioavailability and toxicity .
Q. How can researchers mitigate challenges in scaling up the synthesis?
- Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy or inline NMR.
- Design of experiments (DoE) : Statistical optimization of variables (e.g., temperature, stoichiometry).
- Green chemistry principles : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., Cyrene™) .
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